molecular formula C7H6ClN B3355814 3-(1-Chloroethenyl)pyridine CAS No. 63671-83-0

3-(1-Chloroethenyl)pyridine

Cat. No.: B3355814
CAS No.: 63671-83-0
M. Wt: 139.58 g/mol
InChI Key: VCQHGEZDSWNXGX-UHFFFAOYSA-N
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Description

3-(1-Chloroethenyl)pyridine is an organic compound with the molecular formula C7H6ClN. It is a derivative of pyridine, where a chlorine atom is attached to the ethenyl group at the third position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Chloroethenyl)pyridine typically involves the hydrohalogenation of ethynylpyridines. This process includes the nucleophilic attack of a halide ion on the ethynyl group of 2-ethynylpyridine. The reaction is facilitated by the formation of a pyridinium salt, which enhances the electrophilicity of the ethynyl group and attracts the chloride ion as the counteranion . The spatial proximity between the ethynyl group and the counteranion facilitates the nucleophilic addition, producing this compound in high yields .

Industrial Production Methods: Industrial production methods for this compound often involve similar hydrohalogenation reactions but on a larger scale. The use of specialized reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Chloroethenyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Various substituted pyridine derivatives.

    Oxidation Reactions: Pyridine N-oxide derivatives.

    Reduction Reactions: Ethylpyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-Chloroethenyl)pyridine involves its interaction with various molecular targets and pathways. The compound’s electrophilic nature allows it to react with nucleophilic sites in biological molecules, potentially leading to the inhibition of specific enzymes or receptors. Detailed studies are required to fully elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

  • 2-Chloropyridine
  • 3-Chloropyridine
  • 4-Chloropyridine

Comparison: 3-(1-Chloroethenyl)pyridine is unique due to the presence of the ethenyl group, which significantly alters its chemical reactivity compared to other chloropyridine derivatives.

Properties

IUPAC Name

3-(1-chloroethenyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN/c1-6(8)7-3-2-4-9-5-7/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCQHGEZDSWNXGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C1=CN=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50507615
Record name 3-(1-Chloroethenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63671-83-0
Record name 3-(1-Chloroethenyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50507615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-Chloroethenyl)pyridine
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3-(1-Chloroethenyl)pyridine
Reactant of Route 4
3-(1-Chloroethenyl)pyridine
Reactant of Route 5
3-(1-Chloroethenyl)pyridine
Reactant of Route 6
3-(1-Chloroethenyl)pyridine

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